molecular formula C21H23N3O2 B6105870 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole

5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole

Cat. No. B6105870
M. Wt: 349.4 g/mol
InChI Key: FMDYEACJXZOTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, commonly known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.

Mechanism of Action

MMPI selectively inhibits 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, which is an enzyme responsible for the degradation of cGMP. By inhibiting this compound, MMPI increases the levels of cGMP, which in turn leads to the relaxation of smooth muscle cells and vasodilation. This mechanism of action is the basis for the potential therapeutic applications of MMPI in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are primarily related to its inhibition of this compound. The compound has been shown to increase the levels of cGMP in various tissues, leading to vasodilation and relaxation of smooth muscle cells. MMPI has also been shown to induce apoptosis in cancer cells by inhibiting the activity of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMPI in lab experiments is its selectivity for 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, which allows for specific targeting of the enzyme. The compound is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using MMPI in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on MMPI. One potential area of study is the development of MMPI as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosing and administration of the compound for maximum efficacy. Another potential area of study is the use of MMPI in the treatment of cardiovascular diseases such as pulmonary hypertension. Finally, further research is needed to determine the safety and efficacy of MMPI in human clinical trials.

Synthesis Methods

The synthesis of MMPI involves the reaction of 1-methyl-1H-indole with 4-(4-methoxyphenyl)piperazine and phosgene. The reaction takes place under reflux conditions in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain MMPI in its pure form.

Scientific Research Applications

MMPI has been extensively studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent, as it inhibits the growth and proliferation of cancer cells by inducing apoptosis. MMPI has also been studied for its potential use in the treatment of erectile dysfunction and pulmonary hypertension, which are both associated with 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole dysregulation.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-10-9-16-15-17(3-8-20(16)22)21(25)24-13-11-23(12-14-24)18-4-6-19(26-2)7-5-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDYEACJXZOTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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